Cas no 93299-49-1 (N-(2-chloroquinolin-3-yl)methylidenehydroxylamine)
N-(2-chloroquinolin-3-yl)methylidenehydroxylamine Chemical and Physical Properties
Names and Identifiers
-
- 3-Quinolinecarboxaldehyde,2-chloro-, oxime
- 2-Chloro-3-quinolinecarbaldehyde oxime
- 2-Chloro-3-quinolinecarboxaldehyde oxime
- 2-CHLOROQUINOLINE-3-ALDOXIME
- 2-Chloroquinoline-3-carboxaldehyde oxime
- 2-CHLORO-3-(HYDROXYIMINOMETHYL)-QUINOLINE
- 2-chloro-3-formylquinoline oxime
- 2-Chloro-3-quinolinylaldoxime
- 2-chlorochinoline-3-aldoxime
- 2-chloroquinoline-3-carboxaldoxime
- N-(2-chloroquinolin-3-yl)methylidenehydroxylamine
- J-501850
- (E)-2-chloroquinoline-3-carbaldehyde oxime
- Z49568737
- HMS1783E12
- SCHEMBL5904733
- EN300-15709
- AKOS001063371
- 113232-02-3
- 93299-49-1
- CS-0235469
- (NE)-N-[(2-chloroquinolin-3-yl)methylidene]hydroxylamine
- 2-Chloroquinoline-3-carbaldehyde oxime
- N-[(2-chloroquinolin-3-yl)methylidene]hydroxylamine
- 3-Quinolinecarboxaldehyde,2-chloro-,oxime
-
- Inchi: 1S/C10H7ClN2O/c11-10-8(6-12-14)5-7-3-1-2-4-9(7)13-10/h1-6,14H/b12-6+
- InChI Key: KTZXCDZMISQMMF-WUXMJOGZSA-N
- SMILES: ClC1=C(/C=N/O)C=C2C=CC=CC2=N1
Computed Properties
- Exact Mass: 206.02500
- Monoisotopic Mass: 206.0246905g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 45.5Ų
Experimental Properties
- Melting Point: 151-152°C
- PSA: 45.48000
- LogP: 2.69630
N-(2-chloroquinolin-3-yl)methylidenehydroxylamine Security Information
- Hazard Statement: Irritant
-
Hazardous Material Identification:
- HazardClass:IRRITANT
N-(2-chloroquinolin-3-yl)methylidenehydroxylamine Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
N-(2-chloroquinolin-3-yl)methylidenehydroxylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM242454-5g |
2-Chloroquinoline-3-carbaldehyde oxime |
93299-49-1 | 97% | 5g |
$457 | 2021-08-04 | |
| A2B Chem LLC | AD01926-2.5g |
2-Chloroquinoline-3-carbaldehyde oxime |
93299-49-1 | 88% | 2.5g |
$475.00 | 2024-07-18 | |
| A2B Chem LLC | AD01926-5g |
2-Chloroquinoline-3-carbaldehyde oxime |
93299-49-1 | 88% | 5g |
$686.00 | 2024-07-18 | |
| A2B Chem LLC | AD01926-10g |
2-Chloroquinoline-3-carbaldehyde oxime |
93299-49-1 | 88% | 10g |
$1001.00 | 2024-07-18 | |
| Chemenu | CM242454-1g |
2-Chloroquinoline-3-carbaldehyde oxime |
93299-49-1 | 97% | 1g |
$181 | 2022-08-31 | |
| Chemenu | CM242454-5g |
2-Chloroquinoline-3-carbaldehyde oxime |
93299-49-1 | 97% | 5g |
$484 | 2022-08-31 | |
| Crysdot LLC | CD11010580-5g |
2-Chloroquinoline-3-carbaldehyde oxime |
93299-49-1 | 97% | 5g |
$484 | 2024-07-19 | |
| A2B Chem LLC | AD01926-50mg |
2-Chloroquinoline-3-carbaldehyde oxime |
93299-49-1 | 88% | 50mg |
$72.00 | 2024-07-18 | |
| A2B Chem LLC | AD01926-100mg |
2-Chloroquinoline-3-carbaldehyde oxime |
93299-49-1 | 88% | 100mg |
$92.00 | 2024-07-18 | |
| A2B Chem LLC | AD01926-250mg |
2-Chloroquinoline-3-carbaldehyde oxime |
93299-49-1 | 88% | 250mg |
$117.00 | 2024-07-18 |
N-(2-chloroquinolin-3-yl)methylidenehydroxylamine Related Literature
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
93299-49-1 (N-(2-chloroquinolin-3-yl)methylidenehydroxylamine) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)